![molecular formula C8H11NO3 B13633128 7-Oxo-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B13633128.png)
7-Oxo-6-azabicyclo[3.2.1]octane-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Oxo-6-azabicyclo[3.2.1]octane-5-carboxylic acid is a bicyclic compound that features a nitrogen atom within its structure. This compound is part of the azabicyclo family, which is known for its diverse biological activities and applications in various fields of research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxo-6-azabicyclo[3.2.1]octane-5-carboxylic acid typically involves the enantioselective construction of the azabicyclo scaffold. One common method is the catalytic asymmetric Rautenstrauch reaction, which provides good enantiocontrol . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of stereoselective synthesis and catalytic reactions are likely employed to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
7-Oxo-6-azabicyclo[3.2.1]octane-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce ketones or other oxidized groups to alcohols or other reduced forms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include phenylselenyl bromide for cyclization, and catalytic agents for asymmetric reactions . Conditions often involve controlled temperatures and specific solvents to ensure the desired stereochemistry and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
7-Oxo-6-azabicyclo[3.2.1]octane-5-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 7-Oxo-6-azabicyclo[3.2.1]octane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitrogen atom within its structure allows it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate biological activities and pathways, making it a valuable compound for research .
Comparación Con Compuestos Similares
Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but differs in the position of the nitrogen atom.
2-Azabicyclo[3.2.1]octane: Another similar compound with a different nitrogen placement and potential biological activities.
Uniqueness
7-Oxo-6-azabicyclo[3.2.1]octane-5-carboxylic acid is unique due to its specific nitrogen placement and the presence of a carboxylic acid group. This combination allows for distinct chemical reactivity and biological interactions, setting it apart from other azabicyclo compounds .
Propiedades
Fórmula molecular |
C8H11NO3 |
|---|---|
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
7-oxo-6-azabicyclo[3.2.1]octane-5-carboxylic acid |
InChI |
InChI=1S/C8H11NO3/c10-6-5-2-1-3-8(4-5,9-6)7(11)12/h5H,1-4H2,(H,9,10)(H,11,12) |
Clave InChI |
IDLXWOAXHYKGHK-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC(C1)(NC2=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl 3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]azetidine-1-carboxylate](/img/structure/B13633072.png)

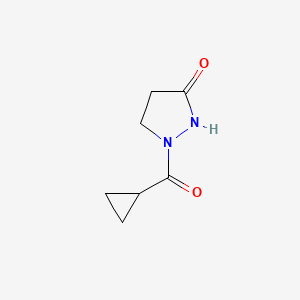
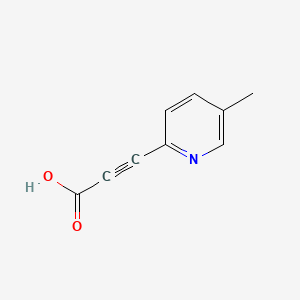

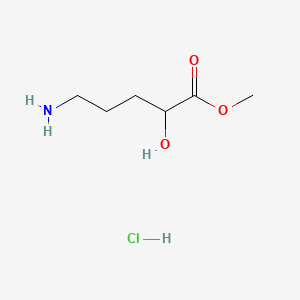
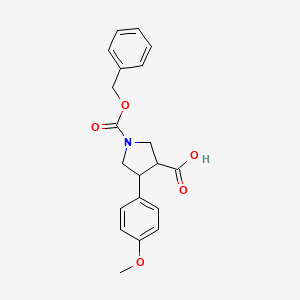
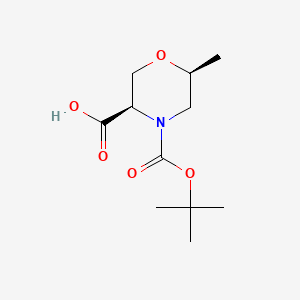

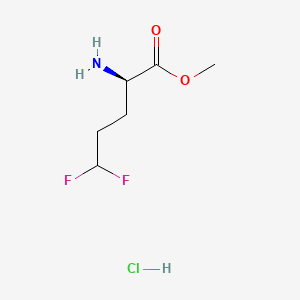
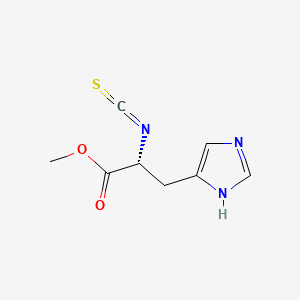
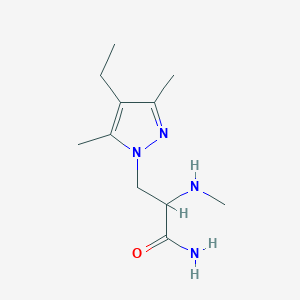
![Ethanone, 1-[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl]-](/img/structure/B13633134.png)
